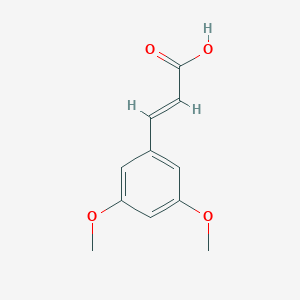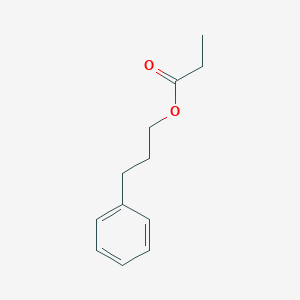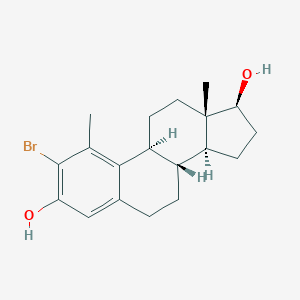
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-, also known as 2-Bromo-1-Methyl-5a-Androst-1-ene-3,17-Diol, is a synthetic steroid compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is not fully understood. However, it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively target certain estrogen receptors in the body. This can lead to various physiological effects, such as the regulation of bone density and the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been shown to have various biochemical and physiological effects. It has been shown to increase bone density and prevent bone loss in postmenopausal women. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- in lab experiments is its potential anti-cancer properties. It can be used in the development of new cancer drugs and in the study of cancer cell growth and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-. One direction is the development of new cancer drugs that target specific estrogen receptors. Another direction is the study of its potential use in hormone replacement therapy and the treatment of osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
In conclusion, Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is a synthetic steroid compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- involves the reaction of 2-bromo-1-methyl-5a-androst-1-ene-3,17-diol with estra-1,3,5(10)-triene-3,17-dione. The reaction is catalyzed by a palladium catalyst and involves a Heck coupling reaction. The resulting product is purified through chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been used in various scientific research studies. It has been shown to have potential anti-cancer properties and has been used in the development of new cancer drugs. It has also been studied for its potential use in hormone replacement therapy and as a treatment for osteoporosis.
Propiedades
Número CAS |
16373-36-7 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- |
Fórmula molecular |
C19H25BrO2 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-2-bromo-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25BrO2/c1-10-17-11(9-15(21)18(10)20)3-4-12-13(17)7-8-19(2)14(12)5-6-16(19)22/h9,12-14,16,21-22H,3-8H2,1-2H3/t12-,13+,14+,16+,19+/m1/s1 |
Clave InChI |
NFENHRLXZWOKCF-AFKZWXFASA-N |
SMILES isomérico |
CC1=C2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=C1Br)O)CC[C@@H]4O)C |
SMILES |
CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C |
SMILES canónico |
CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C |
Sinónimos |
2-Bromo-1-methylestra-1,3,5(10)-triene-3,17β-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



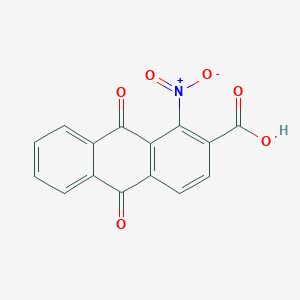
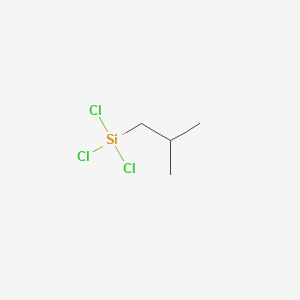
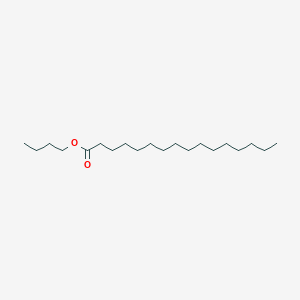
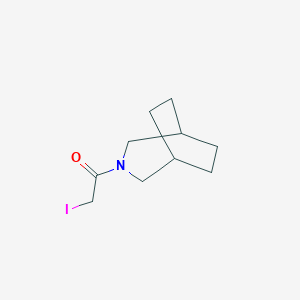
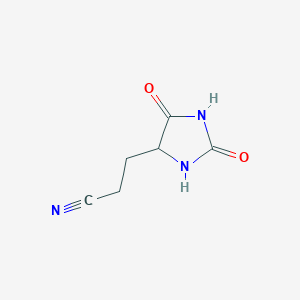
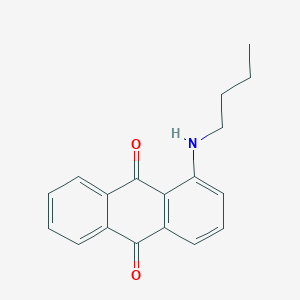
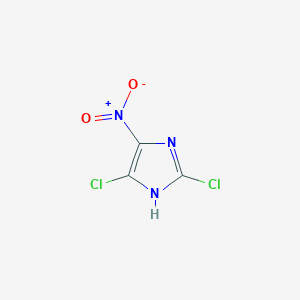
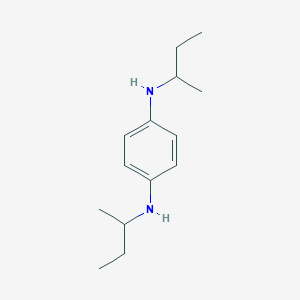
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
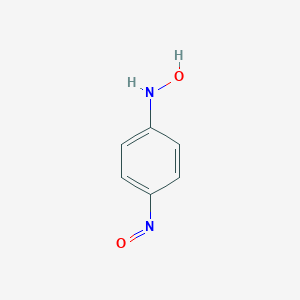
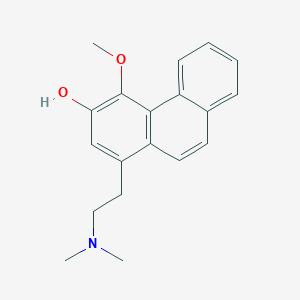
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
